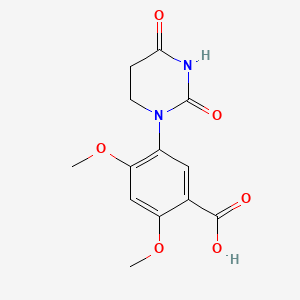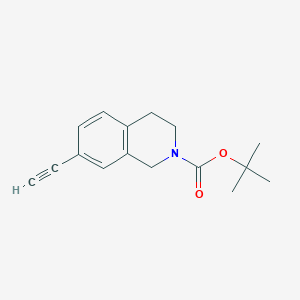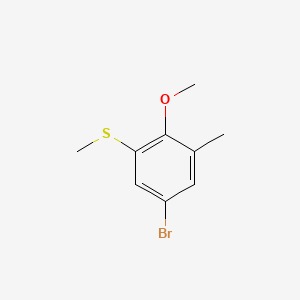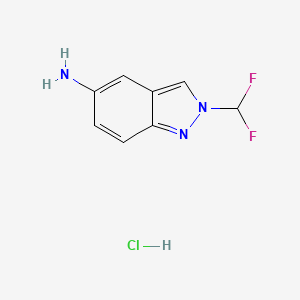
2-(difluoromethyl)-2H-indazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-2H-indazol-5-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride typically involves the introduction of the difluoromethyl group into the indazole core. One common method is the difluoromethylation of indazole derivatives using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for research and industrial applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Nucleophiles such as amines, thiols; solvents like dimethyl sulfoxide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives of the indazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indazole derivatives with various functional groups replacing the difluoromethyl group.
Scientific Research Applications
2-(Difluoromethyl)-2H-indazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(Trifluoromethyl)-2H-indazol-5-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-2H-indazol-5-amine: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Bromomethyl)-2H-indazol-5-amine: Contains a bromomethyl group instead of a difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride provides unique chemical and biological properties, such as enhanced stability and activity, compared to its analogs with different substituents. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8ClF2N3 |
|---|---|
Molecular Weight |
219.62 g/mol |
IUPAC Name |
2-(difluoromethyl)indazol-5-amine;hydrochloride |
InChI |
InChI=1S/C8H7F2N3.ClH/c9-8(10)13-4-5-3-6(11)1-2-7(5)12-13;/h1-4,8H,11H2;1H |
InChI Key |
FAEFGENWFVZNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1N)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


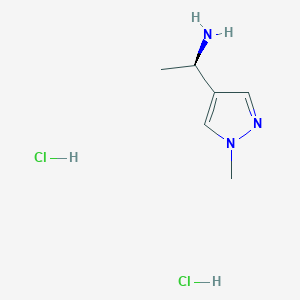
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
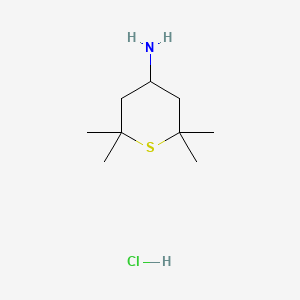
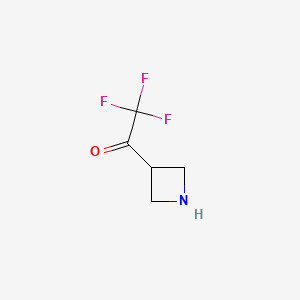

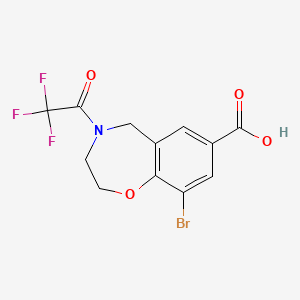
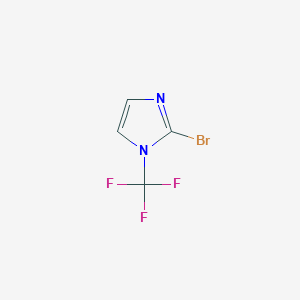
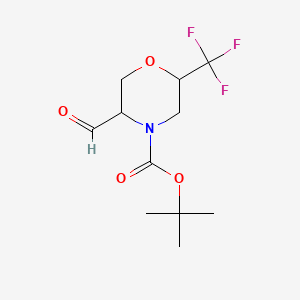
![2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)

![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
